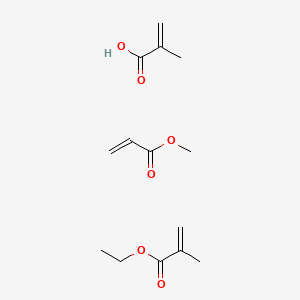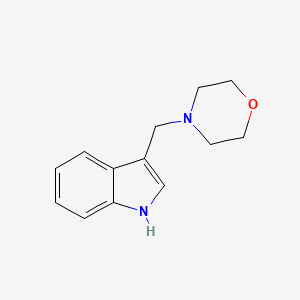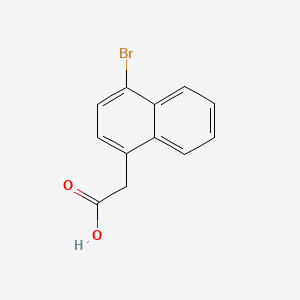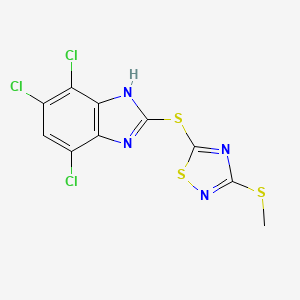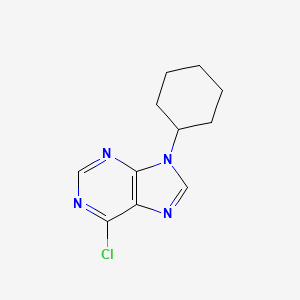
6-Chloro-9-cyclohexyl-9h-purine
Overview
Description
6-Chloro-9-cyclohexyl-9h-purine (6-Cl-9-CHP) is an organic compound with a molecular formula of C12H14ClN5. It is a derivative of purine and is used in a variety of scientific applications, including biochemistry and physiology. 6-Cl-9-CHP is also known as 6-chloro-9-cyclohexylpurine, 6-chloro-9-cyclohexyl-9H-purin-9-amine, or 6-chloro-9-cyclohexyl-9H-purin-9-yl-amine.
Scientific Research Applications
Antiviral Applications
6-Chloro-9-cyclohexyl-9H-purine and its derivatives have been extensively studied for their antiviral properties. For instance, the synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, which are closely related to this compound, has demonstrated significant antirhinovirus activity. This class of compounds has shown effectiveness against various serotypes of rhinovirus, indicating potential applications in treating respiratory infections caused by these viruses (Kelley, Linn, & Selway, 1989).
Antimicrobial and Antituberculosis Properties
Another significant application area is in antimicrobial and antituberculosis therapy. Research has shown that derivatives of this compound, specifically 9-benzylpurines, exhibit potent antimycobacterial activity, especially against Mycobacterium tuberculosis. Certain compounds in this category, particularly those with a chlorine atom in the purine 2-position, have demonstrated high activity and low toxicity, making them potential candidates for tuberculosis treatment (Bakkestuen, Gundersen, & Utenova, 2005).
Anticonvulsant Effects
In the field of neurology, this compound derivatives have been explored for their anticonvulsant properties. Compounds in this category have shown promising results against seizures induced by maximal electroshock in animal models. This suggests the potential for developing new classes of anticonvulsant drugs based on the this compound structure (Kelley et al., 1988).
Enzyme Inhibition
This compound has also been studied for its role in enzyme inhibition. The synthesis of derivatives such as cis-(6-substituted-9-purinyl)cycloalkylcarbinols has revealed their potential as inhibitors of adenosine deaminase. These compounds could be useful in studying enzyme mechanisms and in the development of therapeutic agents targeting specific enzyme activities (Schaeffer, Godse, & Liu, 1964).
Eco-friendly Synthesis
From a green chemistry perspective, an eco-friendly synthesis method for 6-chloro-8-substituted-9H-purine derivatives has been developed. This method utilizes cellulose sulfuric acid as a reusable catalyst, offering advantages such as high yield, short reaction times, and environmentally friendly procedures (Maddila, Momin, Lavanya, & Rao, 2016).
properties
IUPAC Name |
6-chloro-9-cyclohexylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLKVTSIZURDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280850 | |
| Record name | 6-chloro-9-cyclohexyl-9h-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5452-41-5 | |
| Record name | NSC18924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-9-cyclohexyl-9h-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



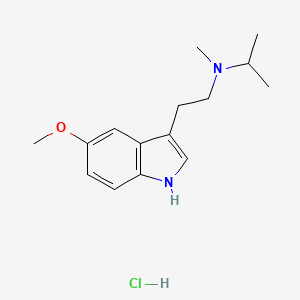
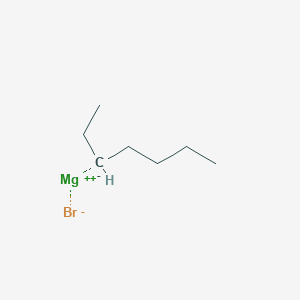

![1-[Bis(decyloxy)methoxy]decane](/img/structure/B1614446.png)
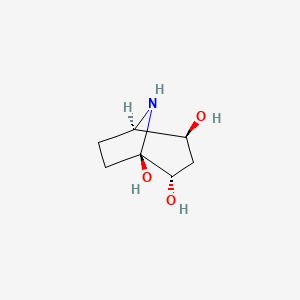
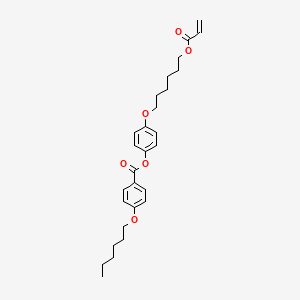
![4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B1614453.png)
